

An In-depth Technical Guide to the Solubility of 2-Bromo-6-methoxyphenol

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Compound of Interest

Compound Name: 2-Bromo-6-methoxyphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Bromo-6-methoxyphenol**, a key intermediate in organic synthesis and pharmaceutical development.^[1] While specific quantitative solubility data across a wide range of organic solvents is not extensively documented in publicly available literature, this document consolidates qualitative solubility information and outlines the standardized experimental protocols necessary for its precise determination. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties

2-Bromo-6-methoxyphenol is a substituted phenol with the molecular formula C₇H₇BrO₂ and a molar mass of 203.03 g/mol.^{[1][2]} Its structure, featuring a polar hydroxyl group and a methoxy group, alongside a less polar brominated aromatic ring, suggests a nuanced solubility profile. Key physicochemical properties are summarized below:

Property	Value	Reference
Molecular Formula	C ₇ H ₇ BrO ₂	[1] [2]
Molar Mass	203.03 g/mol	[1] [2]
Melting Point	62-65 °C	[1]
Boiling Point	146 °C / 4 mmHg	[1] [2]
pKa	8.43 ± 0.10 (Predicted)	[1] [2]
Appearance	White to light yellow powder/crystal	[3]

Solubility Profile

Based on general principles of solubility ("like dissolves like") and available data for structurally related compounds, a qualitative solubility profile for **2-Bromo-6-methoxyphenol** can be inferred. The presence of the polar hydroxyl and methoxy groups suggests solubility in polar organic solvents, while the aromatic ring and bromine atom contribute to some solubility in less polar environments.

Qualitative Solubility Data

While specific quantitative values are scarce, the following qualitative descriptions have been noted:

- Water: Slightly soluble.[\[1\]](#)[\[2\]](#)
- Organic Solvents: The general behavior of phenols and substituted phenols suggests that **2-Bromo-6-methoxyphenol** is likely to be soluble in a range of common organic solvents including:
 - Alcohols (Methanol, Ethanol)
 - Ketones (Acetone)
 - Ethers (Diethyl ether)

- Chlorinated solvents (Dichloromethane, Chloroform)
- Polar aprotic solvents (DMSO, DMF)

For a related compound, 4-Bromo-2-methoxyphenol, a high solubility of 200 mg/mL in Dimethyl Sulfoxide (DMSO) has been reported, which is a strong indicator that **2-Bromo-6-methoxyphenol** would also be highly soluble in DMSO.^[4] DMSO is a powerful solvent for a wide array of organic materials.^[5] Similarly, 2-Bromo-6-methoxynaphthalene is noted to be soluble in DMSO and slightly soluble in methanol.^[6]

Due to the lack of specific quantitative data, it is imperative for researchers to experimentally determine the solubility of **2-Bromo-6-methoxyphenol** in the solvent system relevant to their specific application.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized methods should be employed. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.^[4]

Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with a known volume of the solvent of interest until a saturated solution is achieved. The concentration of the dissolved compound in the supernatant is then quantified.

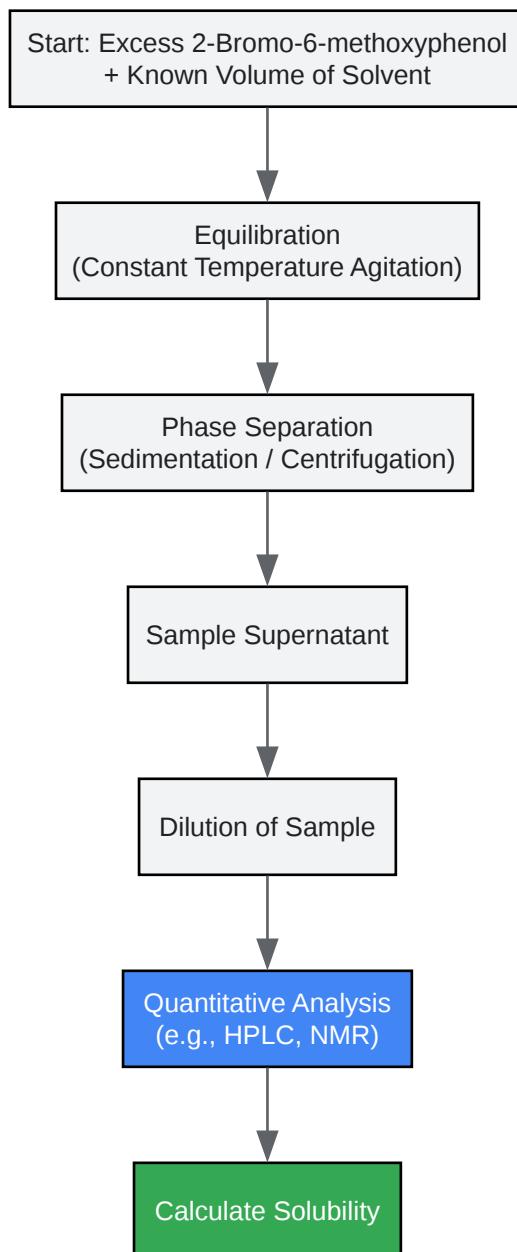
Detailed Methodology:

- Preparation: Add an excess amount of crystalline **2-Bromo-6-methoxyphenol** to a sealed container (e.g., a glass vial with a PTFE-lined cap) containing a precise volume of the selected organic solvent. The presence of excess solid is crucial to ensure saturation.^[4]
- Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to reach equilibrium. A period of 24 to 48 hours is often adequate, but this should be confirmed experimentally.

- Phase Separation: After equilibration, the suspension is left undisturbed to allow the undissolved solid to sediment.^[4] Centrifugation can be used to accelerate this process and ensure a clear supernatant.
- Sampling and Dilution: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
- Quantification: The concentration of **2-Bromo-6-methoxyphenol** in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.^[7]
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of **2-Bromo-6-methoxyphenol** using the shake-flask method.



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Caption: General workflow for solubility determination via the shake-flask method.

Conclusion

2-Bromo-6-methoxyphenol is a valuable chemical intermediate with a solubility profile that makes it amenable to a variety of organic solvents. While quantitative data is limited, its structural features suggest good solubility in polar organic solvents like DMSO and alcohols. For applications in drug development and process chemistry where precise concentrations are

critical, it is essential that researchers and scientists perform rigorous experimental solubility determinations. The shake-flask method detailed in this guide provides a robust framework for obtaining accurate and reliable solubility data, facilitating the effective use of **2-Bromo-6-methoxyphenol** in research and development.

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